molecular formula C14H21N B13601042 (2-(4-(Tert-butyl)phenyl)cyclopropyl)methanamine

(2-(4-(Tert-butyl)phenyl)cyclopropyl)methanamine

Cat. No.: B13601042
M. Wt: 203.32 g/mol
InChI Key: DNUVSOLNSZCSPA-UHFFFAOYSA-N
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Description

(2-(4-(Tert-butyl)phenyl)cyclopropyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a tert-butyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(Tert-butyl)phenyl)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Phenyl Ring: The phenyl ring with a tert-butyl substituent can be introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the imine or nitrile back to the amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Regeneration of the amine group.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

(2-(4-(Tert-butyl)phenyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-(Tert-butyl)phenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can introduce strain into the molecule, affecting its binding affinity and specificity. The tert-butyl group can influence the compound’s hydrophobic interactions, while the methanamine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-(Tert-butyl)phenyl)methanamine: Lacks the cyclopropyl group, making it less strained and potentially less reactive.

    (2-(4-(Tert-butyl)phenyl)cyclopropyl)amine: Similar structure but without the methanamine group, affecting its reactivity and interactions.

Uniqueness

(2-(4-(Tert-butyl)phenyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and methanamine groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

[2-(4-tert-butylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C14H21N/c1-14(2,3)12-6-4-10(5-7-12)13-8-11(13)9-15/h4-7,11,13H,8-9,15H2,1-3H3

InChI Key

DNUVSOLNSZCSPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2CN

Origin of Product

United States

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